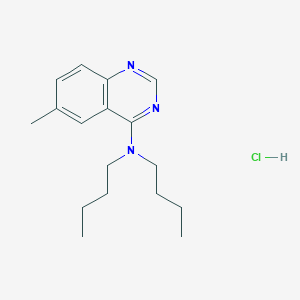

C17H26ClN3

Description

amines , which are characterized by the presence of one or more amino groups. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C17H26ClN3 |

|---|---|

Molecular Weight |

307.9 g/mol |

IUPAC Name |

N,N-dibutyl-6-methylquinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C17H25N3.ClH/c1-4-6-10-20(11-7-5-2)17-15-12-14(3)8-9-16(15)18-13-19-17;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H |

InChI Key |

FRBJGAYRIDBYOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=NC=NC2=C1C=C(C=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine involves several steps. One common method includes the reaction of 3-chloro-2-[(cyclopropylamino)methyl]benzaldehyde with N,N,4-trimethylpyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity, using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification .

Chemical Reactions Analysis

1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding or .

Reduction: Reduction reactions can be carried out using or , resulting in the formation of .

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions

Scientific Research Applications

1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes . It is believed to exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-{3-chloro-2-[(cyclopropylamino)methyl]phenyl}-N,N,4-trimethylpyrrolidin-3-amine: can be compared with other similar compounds, such as:

Dibutyl[1-(6-chloro-1H-1,3-benzodiazol-2-yl)ethyl]amine: This compound shares a similar structural framework but differs in its functional groups and overall reactivity.

Biological Activity

C17H26ClN3, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on antimicrobial and anticancer activities, as well as its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 303.86 g/mol

- Structural Features : The presence of chlorine and nitrogen atoms suggests potential interactions with biological targets, enhancing its activity against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A significant focus has been on its efficacy against gram-positive bacteria and mycobacterial strains. For instance, compounds similar to this compound have shown submicromolar activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of this compound Analogues

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | < 0.5 µg/mL |

| E. faecalis | < 0.2 µg/mL | |

| Mycobacterium tuberculosis | < 0.1 µg/mL |

These findings suggest that this compound and its derivatives possess significant antibacterial activity, making them potential candidates for further development as therapeutic agents.

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that similar compounds exhibit antiproliferative activity against various cancer cell lines, including breast and lung cancer cells . The mechanism of action appears to be linked to the induction of apoptosis in cancer cells without affecting normal cells significantly.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.8 | |

| HCT116 (Colon Cancer) | 15.2 |

ADMET Profile

The pharmacokinetic properties of this compound are crucial for determining its suitability as a drug candidate. Lipophilicity is a key factor influencing absorption and distribution in biological systems. The log P value for this compound is estimated to be around 4.5, indicating favorable lipophilicity for membrane permeability .

Table 3: ADMET Properties of this compound

| Property | Value |

|---|---|

| Log P | 4.5 |

| Solubility | Soluble in DMSO and ethanol |

| Bioavailability | Estimated at >70% |

| Toxicity | Low cytotoxicity in primary cell lines |

Case Studies

Several case studies have explored the application of compounds related to this compound in clinical settings:

- Case Study on Antibacterial Efficacy :

- Case Study on Anticancer Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.